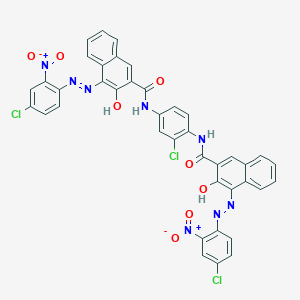![molecular formula C9H19N3O3 B1498458 [2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1498458.png)
[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes an amino group, an acetylamino group, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Amino Group: The starting material, ethylamine, is reacted with acetic anhydride to form N-acetylethylamine.
Introduction of the Carbamic Acid Group: N-acetylethylamine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester.
Final Product Formation: The intermediate product is then subjected to further reactions to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and acetylamino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, and bases can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Amino-acetylamino)-ethyl]-carbamic acid methyl ester
- [2-(2-Amino-acetylamino)-ethyl]-carbamic acid ethyl ester
- [2-(2-Amino-acetylamino)-ethyl]-carbamic acid isopropyl ester
Uniqueness
[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which imparts specific chemical and physical properties. This group can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs with different ester groups.
Properties
IUPAC Name |
tert-butyl N-[2-[(2-aminoacetyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-9(2,3)15-8(14)12-5-4-11-7(13)6-10/h4-6,10H2,1-3H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXNBJZNGMAVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-Bis(2,2'-bithiophene-5-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1498395.png)
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B1498396.png)

![Carbamic acid, N-(2-bromo-5,6-dihydro-6-oxo-1H-pyrrolo[4,3,2-ef][2,3]benzodiazepin-8-yl)-, 1,1-dimethylethyl ester](/img/structure/B1498398.png)

![disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate](/img/structure/B1498401.png)
![Guanosine 5a2-[beta,gamma-imido]triphosphate trisodium salt hydrate](/img/structure/B1498411.png)

![(R)-tert-Butyl (1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)carbamate](/img/structure/B1498414.png)
![Copper;(E)-4-hydroxy-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one](/img/structure/B1498417.png)
